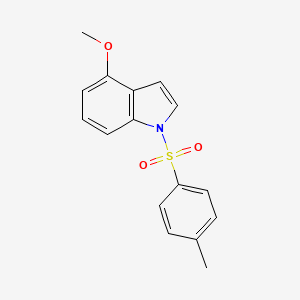

4-Methoxy-1-(P-tolylsulfonyl)indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. chim.itopenmedicinalchemistryjournal.comactascientific.com Its significance stems from its ability to mimic the structure of tryptophan, an essential amino acid, allowing indole-containing molecules to interact with a wide range of biological targets. nih.gov This has led to the development of indole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. openmedicinalchemistryjournal.comnih.gov

In contemporary chemical research, the focus extends beyond just the biological activity of indole derivatives. These compounds are also investigated for their applications in materials science, such as in the development of conducting polymers, organic light-emitting diodes (OLEDs), and chemosensors. chim.itopenmedicinalchemistryjournal.com The rich and tunable reactivity of the indole ring allows for the synthesis of complex molecular architectures with diverse functionalities. chim.it The introduction of substituents, such as a methoxy (B1213986) group, can further modulate the electronic properties and reactivity of the indole core, enabling a wider range of chemical transformations and applications. chim.it

The versatility of the indole scaffold is evident in the numerous synthetic methodologies developed for its construction and functionalization. chim.itnih.gov Classic named reactions like the Fischer, Bischler, and Leimgruber indole syntheses remain relevant, while modern techniques continually expand the toolkit for creating novel indole derivatives. chim.itchemicalbook.comorgsyn.org This ongoing research ensures that the indole framework will continue to be a central theme in the advancement of chemical and biomedical sciences.

Contextualization of N-Sulfonylated Indoles and Their Role in Synthetic Strategies

N-Sulfonylation of the indole nitrogen is a common and highly effective strategy in organic synthesis to both protect the indole ring and modulate its reactivity. The introduction of a sulfonyl group, such as a p-toluenesulfonyl (tosyl) group, transforms the otherwise nucleophilic and easily oxidizable indole NH into a more stable and electron-deficient system. nih.gov This protection is crucial in multistep syntheses where the indole nucleus needs to withstand harsh reaction conditions.

Beyond its protective role, the N-sulfonyl group serves as a powerful activating group, influencing the regioselectivity of subsequent chemical transformations. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the C2-proton of the indole ring, facilitating its deprotonation and subsequent functionalization at this position. This has been widely exploited in the synthesis of 2-substituted and 2,3-disubstituted indoles. Furthermore, the N-sulfonyl group can direct lithiation to the C2 position, providing a reliable method for introducing a variety of electrophiles.

The N-sulfonyl group can also be readily cleaved under specific conditions to regenerate the parent indole, making it an ideal protecting group. This strategic use of N-sulfonylation has been instrumental in the total synthesis of complex natural products and the development of novel synthetic methodologies. For instance, the synthesis of makaluvamine D, a topoisomerase II inhibitor, involves the sulfonation of a dimethoxyindole derivative with p-toluenesulfonyl chloride to facilitate subsequent transformations. nih.gov

Overview of Advanced Research Trajectories for 4-Methoxy-1-(P-tolylsulfonyl)indole

The chemical compound this compound is a substituted indole that combines the features of a methoxy-activated ring and an N-sulfonyl protecting group. chemspider.com While specific advanced research exclusively focused on this molecule is not extensively documented in publicly available literature, its structure suggests several potential research trajectories based on the known reactivity of related compounds.

One promising area of research is its use as a key intermediate in the synthesis of more complex, biologically active molecules. The 4-methoxy group enhances the electron-donating character of the benzene (B151609) portion of the indole, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. The N-tosyl group, as previously discussed, activates the C2 position for functionalization. This dual functionality makes this compound a versatile building block for the synthesis of various substituted indoles, which are precursors to compounds with potential therapeutic applications, including anticancer and anti-Alzheimer's agents.

Another research trajectory involves the exploration of its utility in the synthesis of carboline alkaloids and related heterocyclic systems. For example, the intramolecular cyclization of appropriately substituted N-sulfonylated indoles can lead to the formation of fused ring systems. The reactivity of the methoxy-activated ring in this compound could be exploited in acid-catalyzed cascade reactions to construct polycyclic indole derivatives. nih.gov

Furthermore, the spectroscopic and physicochemical properties of this compound are of interest for understanding the impact of substitution on the electronic structure and reactivity of the indole core. researchgate.netijert.orgmdpi.com Detailed analysis of its NMR, IR, and mass spectra, coupled with computational studies, can provide valuable insights into its conformational preferences and electronic distribution, which are crucial for designing new synthetic strategies and predicting its reactivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-methoxy-1-(4-methylphenyl)sulfonylindole |

InChI |

InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(18,19)17-11-10-14-15(17)4-3-5-16(14)20-2/h3-11H,1-2H3 |

InChI Key |

AAAVYQGZECVTEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1 P Tolylsulfonyl Indole

De Novo Indole (B1671886) Ring Construction Strategies

The formation of the 4-methoxyindole (B31235) core, which is subsequently tosylated, relies on several well-established and adapted synthetic strategies. These methods involve the creation of the indole ring from acyclic precursors.

Fischer Indole Synthesis Adaptations for Regioselective 4-Methoxyindole Ring Formation

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely used method for indole synthesis. bhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in For the synthesis of 4-methoxyindoles, the regioselectivity of the cyclization is a critical consideration.

The starting material is typically a (3-methoxyphenyl)hydrazine (B91047) which is condensed with a suitable ketone or aldehyde to form the corresponding hydrazone. The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the resulting indole. The subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enehydrazine tautomer dictates the final position of the methoxy (B1213986) group. youtube.com

Computational studies have shown that the regiochemical outcome of the Fischer indolization is influenced by the electronic nature of the substituents on the phenylhydrazine (B124118) ring. nih.gov Electron-donating groups, such as a methoxy group, can direct the cyclization. youtube.com In the case of a 3-methoxyphenylhydrazone, the cyclization can theoretically lead to either a 4-methoxyindole or a 6-methoxyindole. The predominance of the 4-methoxy isomer often depends on steric factors and the specific reaction conditions employed. youtube.com For instance, the synthesis of the natural product murrayanine (B1213747) has utilized the Fischer indole synthesis. nih.gov

| Starting Materials | Key Reagents | Product | Notes |

| (3-Methoxyphenyl)hydrazine, Ketone/Aldehyde | Protic or Lewis Acid (e.g., HCl, ZnCl2) | 4-Methoxyindole derivative | Regioselectivity is a key challenge. |

| Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | Heat | Indole product 70 | Used in the total synthesis of minfiensine. nih.gov |

| Boc-masked phenylhydrazine 101, Ketone 102 | - | Indole 103 | Part of the synthesis of dictyodendrins E. nih.gov |

Larock Indole Synthesis and Palladium-Catalyzed Annulation Methodologies

The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, provides an efficient route to polysubstituted indoles. wikipedia.orgub.edu This method involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.orgsynarchive.com To synthesize a 4-methoxyindole derivative, a 2-iodo-3-methoxyaniline (B1590050) would be the required aniline (B41778) component. The subsequent tosylation of the nitrogen atom can be performed on the pre-formed indole.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu The Larock synthesis is known for its versatility and tolerance of a wide range of functional groups. ub.eduresearchgate.net Modifications to the standard conditions, such as the use of different palladium catalysts, ligands, and bases, have been developed to optimize yields and expand the substrate scope. wikipedia.orgresearchgate.net Notably, N-tosyl derivatives of o-iodoanilines have proven to be highly effective substrates, directly yielding N-tosylated indoles. wikipedia.org

| Starting Materials | Catalyst System | Product | Key Features |

| o-Iodoaniline derivative, Disubstituted alkyne | Pd(OAc)2, PPh3, Base (e.g., K2CO3), LiCl | 2,3-Disubstituted indole | High versatility and functional group tolerance. wikipedia.orgub.edu |

| 2-Iodo-3-methoxyaniline, Alkyne | Palladium catalyst | 4-Methoxyindole derivative | Provides direct access to the 4-methoxyindole core. |

| N-Tosyl-o-iodoaniline, Alkyne | Palladium catalyst | N-Tosylindole derivative | Directly yields the N-protected indole. wikipedia.org |

Bartoli Indole Synthesis and Nucleophilic Aromatic Substitution Precursors

The Bartoli indole synthesis offers a direct route to 7-substituted indoles, a class of compounds often difficult to access through other methods. wikipedia.orgrsc.org The reaction involves the addition of a vinyl Grignard reagent to an o-substituted nitroarene. wikipedia.orgjk-sci.com For the synthesis of a 4-methoxyindole, a 2-substituted-3-nitroanisole would be the starting nitroarene. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

The steric bulk of the ortho substituent on the nitroarene is crucial for the success of the reaction, with larger groups generally leading to higher yields. wikipedia.org While this method is primarily known for 7-substituted indoles, modifications and strategic placement of substituents can potentially be adapted for the synthesis of 4-methoxyindoles. The flexibility of the Bartoli synthesis is significant, as it can be extended to heteroaromatic nitro derivatives. rsc.org

| Starting Materials | Key Reagents | Product | Notes |

| o-Substituted nitroarene, Vinyl Grignard reagent | Excess Grignard reagent | Substituted indole | Particularly effective for 7-substituted indoles. wikipedia.orgrsc.org |

| 2-Substituted-3-nitroanisole, Vinyl Grignard reagent | - | Potentially 4-methoxy-7-substituted indole | The position of the methoxy group is determined by the starting nitroarene. |

Madelung Indole Synthesis and Related Cyclization Pathways

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is typically used to prepare 2-alkynylindoles. wikipedia.org To obtain a 4-methoxyindole, the precursor would be an N-acyl-2-methyl-3-methoxyaniline.

The classical Madelung synthesis requires harsh reaction conditions, which can limit its applicability. wikipedia.org However, several modifications have been developed to overcome these limitations. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles, including those with methoxy groups, under milder conditions. wikipedia.org More recent advancements have introduced tandem methodologies, such as a LiN(SiMe₃)₂/CsF system, for the efficient synthesis of N-methyl-2-phenylindoles, demonstrating the ongoing evolution of this synthetic route. organic-chemistry.org

| Method | Starting Material | Key Reagents/Conditions | Product |

| Classical Madelung | N-Acyl-o-toluidine | Strong base (e.g., NaOEt), High temperature | Indole |

| Smith-Modified Madelung | 2-Alkyl-N-trimethylsilyl aniline, Ester/Carboxylic acid | Organolithium reagent | Substituted indole |

| Tandem Madelung | Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂/CsF | N-Methyl-2-phenylindole organic-chemistry.org |

Reissert Indole Synthesis and Analogous Approaches

The Reissert indole synthesis is a method for producing indoles or substituted indoles from o-nitrotoluene and diethyl oxalate. wikipedia.org The reaction first involves the condensation of these two starting materials to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org For the synthesis of a 4-methoxyindole, the starting material would be 2-methyl-3-nitroanisole.

Potassium ethoxide is often preferred over sodium ethoxide as the base in the initial condensation step. wikipedia.org The reductive cyclization is typically carried out using reagents such as zinc in acetic acid. wikipedia.org While the Reissert synthesis is a well-established method, its yields can sometimes be modest. orgsyn.org

| Starting Materials | Key Steps & Reagents | Product | Notes |

| o-Nitrotoluene derivative, Diethyl oxalate | 1. Condensation (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/AcOH) 3. Decarboxylation (heat) | Substituted indole | A classic method for indole synthesis. wikipedia.org |

| 2-Methyl-3-nitroanisole, Diethyl oxalate | As above | 4-Methoxyindole | The methoxy substituent is carried through from the starting material. |

Transition Metal-Free Approaches to Methoxy-Substituted Indoles

In recent years, there has been a growing interest in developing transition-metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. kyoto-u.ac.jp Several strategies have emerged for the synthesis of indoles and related heterocycles without the use of transition metals.

One such approach involves the "aromatic metamorphosis" of thiaarenes. For instance, dibenzothiophene (B1670422) dioxides can undergo nucleophilic aromatic substitution with anilines to yield carbazoles in a single step. kyoto-u.ac.jp This strategy has also been shown to be applicable to the synthesis of indoles. kyoto-u.ac.jp Another example is the sodium methoxide-catalyzed intramolecular cyclization of 2-alkenylated N-pyrimidyl indoles, which proceeds through a Smiles rearrangement/cyclization cascade to afford N-fused indoles. nih.gov These methods offer environmentally benign alternatives to traditional metal-catalyzed reactions. nih.gov

Functionalization of Pre-formed Indole Systems

A common and efficient approach to synthesizing 4-Methoxy-1-(P-tolylsulfonyl)indole involves the modification of an existing indole core. This strategy allows for the late-stage introduction of key functional groups, providing a convergent and often high-yielding route to the target compound. The primary methods within this category are the direct N-sulfonylation of 4-methoxyindole and the introduction of the methoxy group onto a pre-existing indole precursor.

N-Sulfonylation of 4-Methoxyindole

The direct introduction of the p-tolylsulfonyl group onto the nitrogen of 4-methoxyindole is a cornerstone of this synthetic approach. This reaction, known as N-sulfonylation, is a reliable method for protecting the indole nitrogen and modifying its electronic character.

The N-sulfonylation of 4-methoxyindole with p-toluenesulfonyl chloride (TsCl) proceeds with high regioselectivity at the nitrogen atom. This is due to the greater nucleophilicity of the indole nitrogen compared to the carbon atoms of the heterocyclic ring. The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the N-S bond.

The inherent acidity of the N-H proton of the indole ring facilitates this deprotonation, making the N-sulfonylation a favored process. The presence of the electron-donating methoxy group at the 4-position further enhances the electron density of the indole ring system, though its primary effect on this specific reaction is the pre-functionalization of the core structure.

The efficiency of the N-sulfonylation reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. A variety of conditions have been explored to maximize the yield and purity of the desired product.

| Base | Solvent | Temperature | Yield |

| Sodium hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | High |

| Potassium carbonate (K2CO3) | Acetone (B3395972) | Reflux | Good |

| Triethylamine (B128534) (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature | Moderate to Good |

| Pyridine | Dichloromethane (CH2Cl2) | 0 °C to Room Temperature | Moderate |

Table 1: Optimization of N-Sulfonylation Reaction Conditions for Indoles

Stronger bases like sodium hydride are highly effective in deprotonating the indole, leading to rapid and complete reaction, often at room temperature. However, the use of such strong bases requires anhydrous conditions. Milder bases like potassium carbonate and triethylamine offer a more practical alternative for many applications, though they may require elevated temperatures to achieve comparable reaction rates. The choice of solvent is also critical, with polar aprotic solvents like DMF and acetone being common choices for their ability to dissolve both the indole substrate and the inorganic base.

Methoxy Group Introduction on Indole Precursors

An alternative strategy involves the introduction of the methoxy group at the 4-position of an indole ring that may or may not already bear the N-tosyl group. This approach is particularly useful when the starting materials for a de novo indole synthesis are more readily available without the 4-methoxy substituent.

Introducing a methoxy group at the C4 position of the indole ring, which is ortho to the ring junction, can be achieved through various synthetic methods. chim.it One common approach involves starting with a substituted aniline or nitrobenzene (B124822) derivative where the methoxy group is already in the desired position relative to the eventual point of cyclization. For instance, the Fischer indole synthesis, a classical method for indole formation, can utilize a phenylhydrazine precursor bearing an ortho-methoxy group. nih.gov

Another strategy involves the directed ortho-metalation of a protected aniline derivative. In this approach, a directing group on the aniline nitrogen guides a strong base to deprotonate the ortho-position, which can then be quenched with an electrophilic source of the methoxy group. While effective, this method requires careful selection of the directing group and reaction conditions.

The synthesis of 4-benzyloxyindole, a precursor to 4-methoxyindole, has been achieved in high yield from 6-benzyloxy-2-nitrotoluene. orgsyn.org This multi-step process involves condensation with a formamide (B127407) acetal (B89532) followed by reductive cyclization. orgsyn.org The benzyl (B1604629) group can subsequently be cleaved and the resulting hydroxyl group methylated to afford the desired 4-methoxyindole.

In some instances, the methoxy group can be introduced after the indole ring has been formed. This is often more challenging due to the potential for competing reactions at other positions on the indole ring. One potential, though less common, method could involve an electrophilic aromatic substitution reaction on a suitably activated indole precursor. However, the regioselectivity of such reactions can be difficult to control.

A more viable post-cyclization approach involves the use of a precursor with a functional group at the 4-position that can be converted to a methoxy group. For example, a 4-bromoindole (B15604) derivative could potentially undergo a nucleophilic aromatic substitution with methoxide, or a palladium-catalyzed coupling reaction to introduce the methoxy group. The synthesis of 4-hydroxyindole (B18505) is a key step, as the hydroxyl group can be readily methylated to the methoxy ether. actascientific.com The synthesis of 4-hydroxyindole itself can be achieved through various routes, including the aromatization of corresponding cyclohexanone (B45756) precursors. actascientific.com

Green Chemistry Principles in this compound Synthesis

Aqueous Phase Reaction Methodologies

There is no available data or published research on the synthesis of this compound using water as a primary reaction solvent. Conventional syntheses of N-sulfonylindoles often rely on anhydrous organic solvents, and the adaptation of these methods to an aqueous environment for this particular molecule has not been described.

Catalyst-Free or Recyclable Catalytic Systems

Similarly, information on catalyst-free synthetic routes to this compound is absent from the scientific literature. Furthermore, while the development of recyclable catalysts is a significant area of green chemistry, no studies have been published detailing the use of such systems for the production of this specific indole derivative. Research in this area would be necessary to develop and characterize the efficacy, reusability, and environmental benefits of any potential catalytic system.

Reactivity Profiles and Chemical Transformations of 4 Methoxy 1 P Tolylsulfonyl Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, inherently susceptible to electrophilic attack. The substitution pattern of 4-methoxy-1-(p-tolylsulfonyl)indole, however, introduces competing electronic effects that precisely control the regiochemical outcome of such reactions.

The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound core is a result of the combined directing effects of the N-tosyl and 4-methoxy groups.

N-Tolylsulfonyl (Tosyl) Group: The N-tosyl group is strongly electron-withdrawing. This deactivates the pyrrole (B145914) portion of the indole nucleus towards electrophilic attack. Consequently, electrophilic substitution is directed away from the C-2 and C-3 positions and onto the benzenoid ring. The primary site of substitution directed by the N-sulfonyl group is the C-6 position.

4-Methoxy Group: In contrast, the methoxy (B1213986) group at the C-4 position is a powerful electron-donating group (EDG) due to its resonance effect (+R). It strongly activates the benzenoid ring for electrophilic attack. As an ortho-, para-director, the 4-methoxy group directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions. nih.govnih.gov Studies on methoxy-activated indoles have shown that the presence of methoxy groups can enable reactions at positions like C-7, which are typically unreactive in simple indoles. researchgate.net

The final regiochemical outcome is a balance between these competing effects. The deactivating effect of the N-tosyl group on the pyrrole ring generally ensures that substitution occurs on the benzene (B151609) ring. The precise location on the benzene ring (C-5, C-6, or C-7) is then determined by the specific electrophile and reaction conditions, with the activating effect of the methoxy group often playing a decisive role.

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution. Investigations into the acylation of N-sulfonyl indoles have provided clear insights into the regioselectivity.

Studies on the Friedel-Crafts acylation of 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride as a catalyst have shown that the reaction proceeds with high regioselectivity. The major product formed is the result of acylation at the C-6 position, with a minor amount of the C-5 isomer also being isolated. researchgate.net This outcome highlights the strong directing influence of the N-sulfonyl group to the C-6 position, even against the potential influence of other substituents.

Table 1: Regioselectivity in Friedel-Crafts Acylation of N-Sulfonyl Indoles Data derived from studies on 3-alkyl-1-(phenylsulfonyl)indoles.

| Substrate | Catalyst | Major Product Position | Minor Product Position | Reference |

|---|---|---|---|---|

| 3-Alkyl-1-(phenylsulfonyl)indole | AlCl₃ | C-6 | C-5 (~10%) | researchgate.net |

Friedel-Crafts alkylation of indoles can be more complex due to the high nucleophilicity of the indole ring, which can lead to polyalkylation. nih.gov The use of electron-withdrawing groups on the indole, such as the N-tosyl group, can mitigate this issue. Various catalytic systems, including Brønsted acids and Lewis acids like Yb(OTf)₃, have been developed to control the reactivity and achieve selective alkylation, typically at the C-3 position for unprotected indoles. For N-sulfonylated indoles, the substitution pattern would be expected to follow that observed in acylation, favoring the benzene ring.

Nucleophilic Reactivity at the Indole Core

While the N-tosyl group diminishes the nucleophilicity of the indole ring in SEAr reactions, it enables nucleophilic character to be generated at the C-2 position through deprotonation.

The N-1 position of this compound is blocked by the tosyl group, precluding direct N-deprotonation. However, the electron-withdrawing nature of the N-tosyl group significantly increases the acidity of the proton at the C-2 position. Treatment of N-tosylindoles with a strong base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures results in regioselective deprotonation to form a 2-lithioindole species. This carbanion is a potent nucleophile.

The 2-lithioindole anion generated from this compound is a versatile intermediate for the synthesis of 2-substituted indoles. This nucleophile can react with a wide range of electrophiles in subsequent steps. Typical reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the C-2 position.

Carbonyl Addition: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Silylation: Quenching with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, to yield 2-silylindoles.

This two-step sequence of C-2 deprotonation followed by electrophilic quench provides a reliable method for the functionalization of the otherwise less reactive C-2 position of the indole core.

Transformations Involving the N-Sulfonyl Group

The p-tolylsulfonyl group is primarily installed as a protecting group for the indole nitrogen. Its removal, or detosylation, is a key transformation in multi-step syntheses.

The stability of the N-tosyl group allows it to withstand a variety of reaction conditions, but it can be cleaved when necessary using specific reagents. The ease of removal can be influenced by other substituents on the indole ring; electron-withdrawing groups tend to facilitate the cleavage. A number of methods have been developed for this purpose.

In some contexts, the N-sulfonyl group can participate directly in reactions. For instance, in certain radical cyclizations, the N-sulfonyl group can be eliminated following an initial cyclization step to generate a transient imine intermediate, which can be trapped or reduced.

Table 2: Selected Methods for the Deprotection (Detosylation) of N-Tosylindoles

| Reagent(s) | Solvent(s) | Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF/Methanol (B129727) | Ambient Temperature | Mild and efficient method; electron-withdrawing groups on the indole facilitate the reaction. | |

| Sodium Hydride (NaH) | DMA or DMF | 60 °C | Uses a common and inexpensive reagent; care must be taken as excess NaH in tosylation reactions can cause premature detosylation. | |

| Sodium Naphthalenide | THF | -60 °C | A powerful single-electron transfer reagent for efficient reductive cleavage. | |

| Sodium Azide (NaN₃) | DMF or DMSO | Room Temp to 100 °C | Selective for N-tosylindole-4,7-quinones; does not work for regular N-tosylindoles. |

Cleavage of the N-p-Tolylsulfonyl Moiety

The removal of the N-p-tolylsulfonyl group is a critical step in many synthetic pathways that utilize N-tosylindoles as intermediates. The stability of the tosyl group under various conditions makes it an excellent protecting group, but its efficient cleavage is necessary to yield the final N-unprotected indole. sciencemadness.org A variety of methods have been developed for this deprotection, often requiring basic, acidic, or reductive conditions. lookchem.com

For N-tosylindoles, basic conditions are commonly employed. Reagents such as cesium carbonate in a mixed solvent system of tetrahydrofuran (B95107) (THF) and methanol (MeOH) have proven effective. researchgate.net Research has shown that the electronic nature of substituents on the indole ring can influence the rate of detosylation. Electron-withdrawing groups, such as bromo or nitro, facilitate the nucleophilic attack required for cleavage, leading to rapid deprotection. researchgate.net Conversely, electron-donating substituents, like the 4-methoxy group present in the title compound, can slow the reaction down by increasing the electron density at the nitrogen atom. researchgate.net Despite this, complete deprotection of N-tosyl-indoles with methoxy groups can be achieved, typically by heating the reaction mixture to reflux. researchgate.net

Another effective reagent for this transformation is sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA). lookchem.com This method is notable for its mild conditions and tolerance of various functional groups, including esters, which can be challenging to preserve under other basic deprotection protocols. lookchem.com

Table 1: Selected Reagents for N-Detosylation of Substituted Indoles

| Reagent System | Solvent | Conditions | Comments | Source(s) |

|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF/MeOH | Ambient or Reflux | Effective for a wide range of indoles; electron-donating groups may require heat. | researchgate.netresearchgate.net |

| Sodium Hydride (NaH) | DMA or DMF | 60 °C | Tolerates ester groups; reaction discovery was serendipitous. | lookchem.com |

| Magnesium (Mg) / MeOH | N/A | Reflux | A reductive cleavage method. | lookchem.com |

| Tetrabutylammonium Fluoride (TBAF) | THF | Reflux | Fluoride-based deprotection. | lookchem.com |

Role of the Sulfonyl Group as a Traceless Linker or Activating Group

The N-p-tolylsulfonyl group is more than just a protective shield; it functions as a potent activating group and can be employed as a traceless linker in multi-step syntheses. researchgate.net As an electron-withdrawing group, it significantly alters the electronic landscape of the indole ring. This activation is particularly evident in reactions at the C3 position. N-arenesulfonyl indoles are known to be effective precursors for generating vinylogous imine intermediates under basic conditions. researchgate.net This in-situ generated intermediate is highly reactive towards nucleophiles, enabling a variety of C3-functionalization reactions that are otherwise difficult to achieve. researchgate.net

Furthermore, the sulfonyl group has been ingeniously used as a traceless linker, particularly in solid-phase organic synthesis. researchgate.net In this strategy, an indole precursor is anchored to a polymer resin via the sulfonyl group. A series of chemical transformations, such as palladium-mediated coupling and intramolecular cyclization, can be performed on the resin-bound substrate. researchgate.net The final step involves cleavage of the sulfonamide linkage, which releases the desired functionalized indole product into the solution, while the linker remains attached to the solid support. This approach benefits from a dual activation process derived from the N-sulfonyl linker and simplifies purification by allowing reagents and by-products to be washed away from the resin-bound product. researchgate.net Radical cyclizations involving N-sulfonylindoles also proceed through transient imine intermediates, showcasing the sulfonyl group's role in facilitating complex cascade reactions. beilstein-journals.org

Reactions Involving the 4-Methoxy Group

The 4-methoxy group is a key feature of the title compound, primarily serving as a stable precursor to the 4-hydroxyindole (B18505) scaffold, which is a core component of many biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net

Demethylation Strategies and Hydroxyl Indole Formation

The synthesis of 4-hydroxyindoles presents a significant challenge in organic chemistry due to the lower nucleophilicity of the C4 position compared to other sites on the indole nucleus. nih.gov Consequently, many synthetic routes rely on the cyclization of pre-functionalized aromatic precursors. nih.govchimicatechnoacta.ru An alternative and widely used strategy is the demethylation of a more readily accessible 4-methoxyindole (B31235) derivative.

Cleavage of the aryl methyl ether is a classic transformation, and various reagents can be employed to effect this change. The choice of reagent is often dictated by the presence of other functional groups in the molecule. While specific demethylation studies on this compound are not extensively detailed, general methods for demethylating methoxyindoles are applicable. It has been noted in metabolic studies that the demethylation of methoxyindoles can be a specific biological pathway, though this does not apply universally to all such compounds. nih.gov In a synthetic context, strong acids, Lewis acids, or nucleophilic reagents are typically used. The development of efficient methods to access C4-oxy-substituted indoles remains an active area of research, underscoring the importance of reliable demethylation strategies. nih.govjlu.edu.cn

Transformations at the Methoxy Carbon

Chemical transformations occurring directly at the methoxy carbon of 4-methoxyindoles, without cleaving the oxygen-methyl bond, are less commonly reported in the literature compared to demethylation reactions. researchgate.net The primary reactivity of the 4-methoxy group in the context of complex molecule synthesis is its role as a robust protecting group for the 4-hydroxyl functionality. researchgate.netresearchgate.net Most synthetic efforts are directed towards its removal to unmask the phenol, which is often the desired functional group for biological activity or further synthetic manipulation. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heterocyclic compounds. uwindsor.cayoutube.com this compound, with its potential for functionalization at various positions, is a suitable substrate for such reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Coupling/Intramolecular Indole Cyclization

A powerful strategy for constructing the indole nucleus or for building more complex fused systems involves a palladium-catalyzed coupling reaction followed by an intramolecular cyclization. mdpi.com This tandem approach is highly efficient for creating diverse indole derivatives. For instance, a common method involves the Sonogashira cross-coupling of a terminal alkyne with an ortho-haloaniline derivative, which is then followed by a palladium-catalyzed intramolecular C-N bond formation to afford the indole ring. mdpi.com

In a related context relevant to the title compound's functionalities, a solid-phase synthesis strategy utilizes a palladium-mediated coupling and intramolecular cyclization of terminal alkynes with a resin-bound N-sulfonylated aniline (B41778). researchgate.net The N-sulfonyl group plays a crucial role in this process, both as an activating group and a linker. After the successful cyclization to form the indole ring on the solid support, the sulfonamide linkage is cleaved to release the final product. researchgate.net Similarly, intramolecular cyclizations of N-tosylated 2-alkynylanilines can be catalyzed by palladium to construct the indole core, sometimes involving migration of a functional group to the C3 position. mdpi.comnih.gov These methods provide a streamlined and atom-economical route to functionalized indoles that would be challenging to prepare otherwise. nih.govmdpi.com

Table 2: Representative Palladium-Catalyzed Intramolecular Cyclization

| Starting Material Type | Catalyst/Reagents | Process | Product Type | Source(s) |

|---|---|---|---|---|

| N-Acyl-2-alkynylanilines | PdCl₂(CH₃CN)₂ | Intramolecular addition of C-N bond to alkyne with acyl group migration. | 3-Acyl-indoles | mdpi.com |

| N-Sulfonylated o-haloanilines with alkynes | Palladium Catalyst | Sonogashira coupling followed by intramolecular C-N bond formation. | N-Sulfonyl indoles | mdpi.com |

| 2-Aryl Indoles with tethered nucleophile | NCS / Lewis Acid | Intramolecular N/O-nucleophilic cyclization. | Fused Indolines | nih.gov |

Copper-Catalyzed Oxidative Cyclization Reactions

A comprehensive search of chemical literature and databases did not yield specific examples of copper-catalyzed oxidative cyclization reactions starting from this compound. Research in this area tends to focus on indole substrates with different substitution patterns or protecting groups. For instance, copper-catalyzed oxidative dehydrogenative dearomatization has been established for certain indole derivatives to form spirocyclic indolenines, and aerobic oxidative C-H/C-H cyclization is documented for 3-phenylindoles. mdpi.comnih.gov However, these methods have not been specifically applied to or reported for this compound. The electronic influence of the C4-methoxy group in conjunction with the N-tosyl protecting group presents a unique chemical environment that has not yet been specifically explored in the context of copper-catalyzed oxidative cyclizations in published studies.

Rhodium-Catalyzed Annulation Processes

There is a lack of specific studies in the scientific literature detailing rhodium-catalyzed annulation processes utilizing this compound as the starting material. While rhodium-catalyzed reactions are a powerful tool for constructing complex heterocyclic systems, the existing body of research focuses on different indole scaffolds. For example, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered acetanilides has been developed to synthesize fused tricyclic indole scaffolds. nih.gov Other studies report the redox-neutral annulation of N-acetoxyacetanilides with alkynes to produce substituted indoles. nih.govnih.gov These methodologies employ different directing groups and substitution patterns on the indole ring, and their applicability to this compound has not been reported. The specific electronic and steric properties of the 4-methoxy and N-tosyl groups would likely influence the course of such annulation reactions, but dedicated studies are not available.

C-H Functionalization Methodologies at the Indole Core

Direct C-H functionalization of the indole core, particularly at the C4 to C7 positions of the benzene ring, is a significant challenge in organic synthesis due to the multiple reactive sites within the indole nucleus. nih.gov The use of directing groups on the indole nitrogen is a common strategy to control the regioselectivity of these transformations. The p-tolylsulfonyl (tosyl) group on this compound can function as such a directing group.

However, a detailed investigation of the scientific literature reveals no specific examples of C-H functionalization methodologies being successfully applied to the C5, C6, or C7 positions of this compound. The presence of the methoxy group at the C4 position significantly activates this position and can electronically influence the other positions on the benzene ring, complicating selective functionalization. While general strategies for the C-H functionalization of the indole benzene core have been developed for other N-protected indoles, their direct application to this specific, electronically distinct substrate has not been documented. nih.gov

Derivatization and Advanced Synthetic Applications of 4 Methoxy 1 P Tolylsulfonyl Indole

Utilization as a Building Block in Complex Molecule Synthesis

The structural features of 4-Methoxy-1-(P-tolylsulfonyl)indole make it an ideal starting material for the elaboration of more complex indole-containing molecules. The electron-donating methoxy (B1213986) group influences the reactivity of the indole (B1671886) nucleus, while the tosyl group protects the nitrogen during various synthetic transformations and can be cleaved under specific conditions to yield the free NH-indole.

Precursor to Polysubstituted Indole Scaffolds

The synthesis of polysubstituted indoles is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govnih.govresearchgate.net this compound provides a platform for introducing a variety of substituents onto the indole core. Methodologies for creating polysubstituted indoles often involve multi-step sequences that allow for the precise installation of functional groups at various positions of the indole ring. nih.govnih.govresearchgate.net

A general strategy for producing polysubstituted indoles involves a two-step process starting from nitroarenes. nih.govnih.govresearchgate.net This protocol utilizes a nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. nih.govnih.govresearchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 2-Methyl-3-nitrophenol | 1. Benzyl (B1604629) chloride, K2CO3, DMF; 2. N,N-dimethylformamide dimethyl acetal (B89532), pyrrolidine; 3. Raney nickel, hydrazine (B178648) hydrate | 4-Benzyloxyindole | 90% (for first step) |

| Nitroarenes | 1. Reduction (e.g., with NH2NH2·H2O); 2. Conjugated terminal alkynes, DABCO | Polysubstituted indoles | Varies |

This table showcases examples of synthetic routes towards substituted indoles, illustrating the versatility of indole precursors in generating a library of compounds. nih.govorgsyn.org

Incorporation into Annulated Indole Systems (e.g., Azepinoindoles)

Annulated indole systems, where a new ring is fused to the indole core, represent a class of compounds with significant therapeutic potential. Azepinoindoles, containing a seven-membered azepine ring fused to the indole, are of particular interest. rsc.orgnih.gov The synthesis of these structures can be achieved through various strategies, including intramolecular cyclizations. nih.gov

One approach involves the Brønsted-acid-catalyzed cyclization of an in situ generated dihydrospiroquinoline intermediate to furnish 5,6,7,12-tetrahydrobenzo nih.govrsc.orgazepino[4,5-b]indole derivatives. nih.gov Another method describes a one-step, four-component reaction to produce azepino[3,4-b]indoles. rsc.org These strategies highlight the importance of indole precursors in building complex, fused heterocyclic systems.

Synthesis of Indole-Fused Heterocycles

The fusion of other heterocyclic rings to the indole scaffold generates a diverse array of chemical structures with a wide range of biological activities. metu.edu.tr

Access to Azepinoindoles via Annulation Reactions

The construction of the azepinoindole framework can be accomplished through annulation reactions, which involve the formation of a new ring onto a pre-existing one. rsc.orgnih.gov For instance, a modular, catalyst-free synthesis of azepino[4,3,2-cd]indoles has been developed via a hydride transfer-involved cascade cyclization in ethanol. rsc.org This method offers a green and efficient route to these valuable compounds. Additionally, photoredox-catalyzed intramolecular cyclization of indolyl α-diazocarbonyls provides access to indole-fused seven-membered N-heterocycles with high regioselectivity. nih.gov The synthesis of azepino[4,5-b]indol-4-ones has also been achieved through a multi-component reaction followed by a free-radical cyclization. nih.gov

| Synthetic Strategy | Key Features | Resulting Scaffold |

| Brønsted-acid-catalyzed cyclization | Mild conditions, in situ generated intermediate | 5,6,7,12-tetrahydrobenzo nih.govrsc.orgazepino[4,5-b]indole |

| One-step four-component reaction | High efficiency, readily available starting materials | Azepino[3,4-b]indoles |

| Hydride transfer-involved cascade cyclization | Catalyst-free, green synthesis | Azepino[4,3,2-cd]indoles |

| Photoredox-catalyzed intramolecular cyclization | High regioselectivity, mild conditions | Indole-fused seven-membered N-heterocycles |

| Multi-component reaction/free radical cyclization | Two-step process | Azepino[4,5-b]indol-4-ones |

This table summarizes various synthetic approaches to different azepinoindole scaffolds, demonstrating the breadth of available methodologies. rsc.orgnih.govrsc.orgnih.govnih.gov

Synthesis of other Fused Ring Systems

Beyond azepinoindoles, this compound can be a precursor to other fused ring systems. For example, the synthesis of novel heteroaryl-fused 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles has been reported. rsc.org The development of synthetic routes to various fused indole structures, such as oxazino[4,3-a]indoles, is an active area of research. nih.gov These efforts expand the chemical space of indole derivatives and provide opportunities for the discovery of new bioactive molecules.

Regioselective C-2 and C-3 Functionalization for Advanced Intermediates

The C-2 and C-3 positions of the indole ring are particularly important for functionalization due to their inherent nucleophilicity. chemrxiv.org The ability to selectively introduce substituents at these positions is crucial for the synthesis of advanced intermediates.

The N-(p-tolylsulfonyl) group in this compound plays a key role in directing regioselective functionalization. For instance, the N-(2-pyridyl)sulfonyl group has been shown to direct Pd(II)-catalyzed C-H alkenylation specifically to the C-2 position of indoles. researchgate.net This directing group can be subsequently removed to provide the C-2 substituted free NH-indole. researchgate.net

Transition metal-free methods for the C-3 alkylation of indoles have also been developed. chemrxiv.orgrsc.org One such method utilizes a Cs2CO3/Oxone®-mediated reaction with α-heteroaryl-substituted methyl alcohols, proceeding in moderate to high yields. chemrxiv.orgrsc.org Borane-catalyzed C-2 selective reductive functionalization of indoles offers another route to functionalized indolines. rsc.org The functionalization of the indole core remains a significant area of research, with ongoing efforts to develop more efficient and selective methods. uninsubria.it

| Position | Functionalization Method | Key Features |

| C-2 | Pd(II)-catalyzed C-H alkenylation with N-(2-pyridyl)sulfonyl directing group | High regioselectivity, removable directing group |

| C-2 | Borane-catalyzed reductive functionalization | Chemoselective allylation |

| C-3 | Cs2CO3/Oxone®-mediated alkylation | Transition metal-free, moderate to high yields |

This table highlights different methods for the regioselective functionalization of the indole C-2 and C-3 positions, which are critical for building molecular complexity. chemrxiv.orgresearchgate.netrsc.orgrsc.org

Development of Novel Synthetic Reagents and Chiral Auxiliaries Derived from this compound

The strategic positioning of the methoxy and tosyl groups on the indole core of this compound presents theoretical opportunities for its development into specialized synthetic reagents and chiral auxiliaries. The functional groups present could be exploited to introduce new functionalities at various positions of the indole nucleus, which could then serve as platforms for asymmetric synthesis.

One of the most promising, yet underexplored, avenues for the functionalization of this compound is through directed ortho-metalation (DoM) . In principle, the methoxy group could direct the metalation to the C5 position, or the N-tosyl group could direct it to the C7 or C2 positions. The regiochemical outcome of such reactions would likely depend on the specific organolithium reagent and reaction conditions employed. Subsequent quenching of the resulting lithiated species with an appropriate electrophile would introduce a new substituent.

For instance, the introduction of a chiral moiety at one of these positions could pave the way for the creation of a novel chiral ligand or auxiliary. If a chiral group were to be installed, the resulting diastereomers would need to be separated, and their efficacy in inducing stereoselectivity in various chemical transformations would need to be evaluated.

Table 1: Hypothetical Derivatization of this compound for Reagent/Auxiliary Synthesis

| Position of Functionalization | Potential Derivatization Reaction | Resulting Functional Group | Potential Application as Reagent/Auxiliary |

| C2 | Metalation followed by reaction with a chiral electrophile | Chiral substituent | Chiral ligand for transition metal catalysis |

| C5 | Directed ortho-metalation followed by boronation | Boronic acid/ester | Suzuki coupling reagent |

| C7 | Directed ortho-metalation followed by phosphination | Phosphine group | Organocatalyst or ligand |

It is important to emphasize that the pathways and applications outlined in the table above are based on established principles of organic synthesis and have not been specifically reported for this compound. The successful development of novel synthetic reagents and chiral auxiliaries from this starting material would necessitate significant experimental investigation to determine the feasibility and efficiency of these hypothetical transformations.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Synthetic Transformations

The synthesis and functionalization of indole (B1671886) derivatives, including 4-Methoxy-1-(p-tolylsulfonyl)indole, often involve complex reaction sequences. Understanding the step-by-step mechanism of these transformations is essential for controlling reaction outcomes.

Transition State Analysis in Catalytic Processes

Computational studies, particularly Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating reaction mechanisms. These studies allow for the analysis of transition states, the high-energy structures that molecules pass through as they transform from reactants to products. For instance, in gold-catalyzed annulations of 3-aryloxy alkynyl indoles, DFT calculations have shown that the reaction proceeds through a 5-exo-dig cyclization. rsc.org The nature of the N-protecting group, such as the p-tolylsulfonyl group, can influence the subsequent steps, which may involve a 1,2-alkenyl migration or nucleophilic addition of water. rsc.org The electronic properties of the protecting group can stabilize or destabilize key intermediates, thereby dictating the reaction pathway.

Radical Pathways in Oxidative Cyclizations and Functionalizations

Radical reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indole chemistry, oxidative cyclizations can proceed through radical intermediates. nih.govmdpi.com These reactions are often initiated by a one-electron oxidation of the indole ring or a precursor, generating a radical cation. acs.org This highly reactive species can then undergo intramolecular cyclization or intermolecular functionalization. nih.govmdpi.comelsevierpure.com For example, the synthesis of 1H-benzo[f]isoindole derivatives can be achieved through a cascade radical cyclization–cyclization reaction initiated by an oxidant like iron(III) chloride. mdpi.com The stability of the radical intermediates and the reversibility of the cyclization steps can influence the stereoselectivity of the final product. mdpi.com The use of transition metals can also facilitate radical processes, leading to the construction of complex heterocyclic frameworks. mdpi.com

The table below summarizes key aspects of radical pathways in indole chemistry.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Mechanistic Feature |

| Oxidative Cyclization | P450 enzymes, Iron(III) salts | Indole radical cation, N-radical | One-electron oxidation, hydrogen abstraction, diradical combination or radical addition |

| Cascade Radical Cyclization | Iron(III) chloride | Resonance-stabilized radical | Intramolecular radical addition followed by a second radical addition |

| Tin-mediated Radical Cyclization | Tri-n-butyltin hydride, AIBN | Imidoyl radical | 5-exo-trig cyclization |

Role of Catalyst-Substrate Interactions in Selectivity and Efficiency

The interaction between the catalyst and the substrate is a critical factor that governs the selectivity and efficiency of a chemical reaction. In the synthesis of indole derivatives, these interactions can dictate the regioselectivity and stereoselectivity of the transformation. For instance, in transition metal-catalyzed reactions, the coordination of the metal to the indole ring or the protecting group can direct the reaction to a specific position. mdpi.com The electronic and steric properties of both the catalyst and the substrate play a significant role in this process. In some cases, the substrate itself can act as a ligand, influencing the catalytic cycle. The development of chiral catalysts has enabled the enantioselective synthesis of axially chiral indole-based frameworks, where the catalyst-substrate interaction is key to achieving high levels of stereocontrol.

Influence of Reaction Parameters (e.g., Solvent, Temperature) on Mechanistic Pathways

Reaction parameters such as solvent and temperature can have a profound impact on the mechanistic pathway of a reaction. The choice of solvent can influence the solubility of reactants and catalysts, the stabilization of intermediates and transition states, and even the course of the reaction itself. For example, in some reactions, a change in solvent can switch the mechanism from a radical pathway to an ionic one. Temperature also plays a crucial role; higher temperatures can provide the necessary activation energy for a reaction to proceed but can also lead to side reactions or decomposition of sensitive compounds. Conversely, lowering the temperature can sometimes enhance selectivity. Studies have shown that for certain reactions involving indole derivatives, specific solvents like methanol (B129727) are more effective than others, and the optimal temperature is critical for achieving high yields. researchgate.net The fluorescence of indole derivatives is also known to be influenced by both solvent and temperature. osti.gov

The following table illustrates the effect of different solvents and temperatures on a hypothetical reaction yield.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 65 |

| 2 | Methanol | 60 | 92 |

| 3 | Acetonitrile | 80 | 78 |

| 4 | Water | 100 | <5 |

| 5 | Dichloromethane | 40 | 85 |

Computational and Theoretical Studies on 4 Methoxy 1 P Tolylsulfonyl Indole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 4-methoxy-1-(p-tolylsulfonyl)indole. These methods, particularly Density Functional Theory (DFT), are used to model the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary site for electrophilic attack. Regions of the molecule where the HOMO is localized are electron-rich and will readily donate electrons. For an indole (B1671886) derivative, the HOMO is often distributed over the indole ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary site for nucleophilic attack. Regions with high LUMO localization are electron-deficient and can accept electrons.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | [Value] | The energy of the highest occupied molecular orbital. Its localization would indicate the most probable sites for electrophilic attack. |

| LUMO | [Value] | The energy of the lowest unoccupied molecular orbital. Its localization would indicate the most probable sites for nucleophilic attack. |

| Gap | [Value] | The energy difference between the LUMO and HOMO. A smaller value generally correlates with higher reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule. They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the methoxy (B1213986) and sulfonyl groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent areas of neutral potential.

The charge distribution within the molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This data provides a numerical representation of the partial charges on each atom, further clarifying the molecule's reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful computational method used to investigate the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

Energetic Profiles of Key Transformations

By calculating the energies of all species involved in a reaction, an energetic profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products. Key features of this profile include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction.

Prediction of Reaction Pathways and Product Distribution

DFT calculations can be used to explore different possible reaction pathways and predict which is the most likely to occur. By comparing the activation energies of competing pathways, the kinetically favored product can be identified. The relative energies of the final products can determine the thermodynamically favored product. This predictive power is crucial for understanding and optimizing chemical syntheses involving this compound.

Conformation Analysis and Intramolecular Interactions

The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and reactivity. This compound has several rotatable bonds, leading to different possible conformations.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers. This involves calculating the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. The results of such an analysis can reveal the preferred spatial arrangement of the methoxy and p-tolylsulfonyl groups relative to the indole core.

Furthermore, these studies can identify and quantify intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. Understanding the conformational preferences is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors, in a biological context. Studies on related molecules, such as 1-(arylsulfonyl)indoles, have shown that the rotational barrier around the S-N bond can be calculated using DFT.

Advanced Analytical Techniques for Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It operates by observing the behavior of atomic nuclei within a magnetic field, which provides detailed information about the molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and carbon-13 (¹³C) NMR are the foundational NMR experiments for structural analysis. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment.

The ¹H NMR spectrum of 4-Methoxy-1-(p-tolylsulfonyl)indole displays distinct signals for each type of proton. For instance, the protons on the indole (B1671886) ring and the p-tolyl group appear in the aromatic region, while the methoxy (B1213986) and methyl protons resonate at higher fields. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, providing valuable connectivity information.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a separate signal, with its chemical shift being influenced by factors such as hybridization and the electronegativity of attached atoms.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-2 | 7.68 | d | 3.2 |

| H-3 | 6.75 | d | 3.2 |

| H-5 | 7.21 | t | 8.0 |

| H-6 | 6.58 | d | 8.0 |

| H-7 | 7.35 | d | 8.0 |

| H-2', H-6' | 7.75 | d | 8.4 |

| H-3', H-5' | 7.25 | d | 8.4 |

| 4-OCH₃ | 3.85 | s | - |

| Tolyl-CH₃ | 2.36 | s | - |

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | 125.8 |

| C-3 | 104.2 |

| C-3a | 136.9 |

| C-4 | 155.6 |

| C-5 | 122.9 |

| C-6 | 103.8 |

| C-7 | 115.1 |

| C-7a | 130.5 |

| C-1' | 135.4 |

| C-2', C-6' | 129.8 |

| C-3', C-5' | 126.9 |

| C-4' | 144.9 |

| 4-OCH₃ | 55.4 |

| Tolyl-CH₃ | 21.5 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. researchgate.netsdsu.eduyoutube.comyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comyoutube.com In this compound, COSY would show cross-peaks between adjacent protons on the indole and p-tolyl rings, confirming their relative positions.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments identify direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. researchgate.netsdsu.eduyoutube.comresearchgate.net HMBC is instrumental in connecting different parts of the molecule. For example, it can show a correlation between the protons of the tolyl-methyl group and the carbons of the sulfonyl-bearing phenyl ring, confirming the "p-tolylsulfonyl" moiety and its attachment to the indole nitrogen.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.netnih.gov For this compound, with a molecular formula of C₁₆H₁₅NO₃S, the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value provides unequivocal confirmation of the molecular formula. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₃S |

| Calculated Exact Mass | 301.0773 |

| Observed m/z [M+H]⁺ | 302.0845 |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. researchgate.netrsc.orgdocbrown.infonist.gov This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds present in the molecule.

In the case of this compound, the IR spectrum would display characteristic absorption bands corresponding to the key functional groups. The strong absorptions for the sulfonyl (S=O) group are particularly diagnostic.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1385 - 1344 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1185 - 1162 |

| C-O (Aryl Ether) | Stretch | ~1265 |

| C=C (Aromatic) | Stretch | 1580 - 1447 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Alkyl) | Stretch | 2963 - 2850 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise map of electron density can be constructed, revealing the exact positions of all atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide irrefutable proof of its molecular structure. nih.gov It would confirm the connectivity of all atoms and reveal important conformational details, such as the dihedral angle between the indole ring and the p-tolyl group. This technique provides the absolute structure, leaving no ambiguity.

Future Perspectives and Emerging Research Directions

Integration into Automated and High-Throughput Synthesis Platforms

The integration of 4-Methoxy-1-(p-tolylsulfonyl)indole into automated and high-throughput synthesis platforms represents a significant leap forward in the rapid generation of diverse chemical libraries. These platforms, which utilize robotic systems for parallel synthesis and purification, can dramatically accelerate the discovery of new molecules with desired biological activities or material properties. The tosyl-protected indole (B1671886) core is a versatile scaffold that can be readily functionalized, making it an ideal candidate for such automated approaches. By systematically varying substituents on the indole ring and the tosyl group, vast libraries of compounds can be generated and screened for a multitude of applications, from drug discovery to materials science.

The development of flow chemistry processes for the synthesis and modification of this compound is another promising avenue. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless integration with in-line purification and analysis. This technology will enable the on-demand synthesis of specific indole derivatives with high purity and yield, facilitating more efficient research and development cycles.

Exploration of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. While established methods exist for many transformations, there is a continuous drive for catalysts that offer higher efficiency, selectivity, and broader functional group tolerance under milder reaction conditions.

Recent research has focused on the use of transition-metal catalysts, such as palladium and copper, for cross-coupling reactions to introduce various substituents at different positions of the indole ring. organic-chemistry.org Future work will likely explore the use of more earth-abundant and less toxic metals as catalysts. Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, presents a powerful alternative to metal-based systems and is an active area of investigation for indole chemistry. researchgate.net The design and application of new chiral catalysts will also be paramount for the enantioselective synthesis of complex molecules derived from this compound.

| Catalyst System | Transformation | Key Advantages |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | High efficiency and functional group compatibility. organic-chemistry.org |

| Copper-based catalysts | Dehydrogenation and C-H activation | Use of O2 as an oxidant, cost-effective. organic-chemistry.org |

| Organocatalysts | Asymmetric synthesis, cascade reactions | Metal-free, environmentally benign. researchgate.net |

Development of Sustainable and Eco-Friendly Synthetic Routes

There is a growing emphasis on developing sustainable and eco-friendly synthetic methods across the chemical sciences, and the synthesis of indole derivatives is no exception. nih.gov Future research will focus on minimizing the environmental impact of producing and modifying this compound. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and recycled. rsc.org

Microwave-assisted synthesis is another green chemistry approach that has shown promise for accelerating reactions and reducing energy consumption in the synthesis of indole-containing compounds. actascientific.com The application of microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. actascientific.com Furthermore, efforts are being made to develop synthetic routes that proceed via a higher atom economy, minimizing the generation of waste products. The use of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a key strategy in this regard. acs.orgnih.gov

Predictive Modeling for Reactivity and Selectivity in Indole Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools in modern organic synthesis. For this compound, these methods can provide valuable insights into its reactivity and the selectivity of its transformations. Density functional theory (DFT) calculations, for instance, can be used to model reaction mechanisms, predict the most likely products, and understand the factors that govern regioselectivity and stereoselectivity.

Machine learning algorithms can also be trained on existing experimental data to develop predictive models for reaction outcomes. These models can help chemists to quickly identify optimal reaction conditions and to design novel transformations with a higher probability of success. By combining computational predictions with experimental validation, the development of new synthetic methods for indole derivatives can be significantly accelerated. In silico docking studies are already being used to predict the binding of indole derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.com

Expanding the Scope of Complex Molecule Synthesis via this compound Scaffolds

The this compound scaffold serves as a valuable building block for the synthesis of more complex and biologically active molecules. The methoxy (B1213986) group at the 4-position and the versatile tosyl protecting group on the nitrogen atom provide handles for a wide range of chemical modifications. acs.orgnih.gov

Future research will undoubtedly focus on utilizing this scaffold to construct intricate molecular architectures, including natural products and their analogs. The development of diversity-oriented synthesis strategies starting from this compound will enable the creation of libraries of complex molecules for biological screening. rsc.org The indole core is a privileged structure in medicinal chemistry, and derivatives of this compound are being investigated for various therapeutic applications, including as anticancer agents. nih.gov The continued exploration of this scaffold will likely lead to the discovery of new compounds with potent and selective biological activities.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-1-(P-tolylsulfonyl)indole?

The compound is typically synthesized via sulfonylation of the indole nitrogen using p-toluenesulfonyl chloride under anhydrous conditions. Key steps include:

- Acylation : Reacting 4-methoxyindole with p-toluenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.

- Solvent Optimization : Solvent-free methods with a 2-fold excess of anhydride improve yields by minimizing hydrolysis .

- Purification : Recrystallization from ethanol or diethyl ether removes unreacted reagents and byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the indole core and auxochromic shifts from the sulfonyl group. For example, N=N bonds in related hydrazones absorb at 360–387 nm .

- NMR : ¹H NMR reveals methoxy protons (~δ 3.8–4.0 ppm) and aromatic splitting patterns. ¹³C NMR confirms sulfonyl carbon signals at ~δ 110–130 ppm .

- X-ray Crystallography : Resolves dihedral angles between the indole ring and sulfonyl substituents (e.g., 73.7–80.6° in similar structures) .

Q. What pharmacological roles are associated with indole derivatives like this compound?

Indole derivatives exhibit diverse bioactivities, including anti-inflammatory and anticancer properties. Key mechanisms include:

- Receptor Binding : The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) .

- Structure-Activity Relationships (SAR) : Methoxy groups at the 4-position improve metabolic stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Stoichiometric Control : Use a 2-fold excess of p-toluenesulfonyl chloride to drive the reaction to completion .

- Temperature Gradients : Maintain temperatures below 5°C during acylation to suppress dimerization .

- Workup Strategies : Extract impurities using ethanol-diethyl ether mixtures, achieving >80% purity in one recrystallization step .

Q. How should contradictions in pharmacological data be resolved?

- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 4-chloro or 4-bromo derivatives) to isolate substituent effects .

- Computational Validation : Perform molecular docking to predict binding affinities (e.g., AutoDock Vina) and correlate with experimental IC₅₀ values .

Q. What computational methods are effective for studying its reactivity?

- Energy Decomposition Analysis (EDA) : Quantifies orbital interactions (ΔEₒᵣb) and electrostatic contributions (ΔEₑₗₑc) in reactions. For example, indole’s nucleophilicity is dominated by π→σ* orbital interactions .